4-(Cyclopentylsulfanyl)benzoic acid
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Overview
Description
4-(Cyclopentylsulfanyl)benzoic acid is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.3 g/mol . It is a pharmaceutical intermediate widely used in the production of drugs. The compound consists of a benzoic acid core with a cyclopentylsulfanyl group attached to the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)benzoic acid typically involves the following steps:
Formation of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be introduced through a nucleophilic substitution reaction. Cyclopentylthiol is reacted with a suitable halogenated benzoic acid derivative under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, halo, and sulfonic acid derivatives.
Scientific Research Applications
4-(Cyclopentylsulfanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfanyl)benzoic acid depends on its specific application. In pharmaceutical contexts, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopentylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentylsulfanyl)methylbenzoic acid: Similar structure with a methyl group instead of a carboxylic acid group.
4-(Cyclopentylsulfanyl)phenol: Similar structure with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(Cyclopentylsulfanyl)benzoic acid is unique due to the presence of both the cyclopentylsulfanyl group and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-cyclopentylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXZOGBGAFZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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